molecular formula C13H15NO4 B1421956 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid CAS No. 1258639-28-9

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Cat. No.: B1421956
CAS No.: 1258639-28-9
M. Wt: 249.26 g/mol
InChI Key: PNDJDMGOGUXENJ-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is a chemical compound with the CAS registry number 1258639-28-9 . It has a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is offered with a high level of purity, specifically 95% or higher, making it suitable for various research and development contexts . As a building block in organic synthesis, this compound integrates a 1,3-oxazinan-2-one ring system with a phenylpropanoic acid chain. This unique structure makes it a valuable intermediate for medicinal chemistry research, particularly in the synthesis and exploration of novel pharmacologically active molecules. Researchers can utilize this compound in developing new synthetic methodologies or as a precursor for creating compound libraries. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions at room temperature (RT) are recommended to maintain the stability and integrity of the product .

Properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJDMGOGUXENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

[1]

Executive Summary

This technical guide provides a rigorous structural and synthetic analysis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid .[1] This molecule represents a specialized class of peptidomimetics known as cyclic carbamates. By incorporating the nitrogen atom of the amino acid backbone into a six-membered 1,3-oxazinan-2-one ring, this scaffold imposes significant conformational constraints on the peptide backbone. Such constraints are critical in drug discovery for enhancing metabolic stability and locking bioactive conformations, particularly in the development of protease inhibitors and 11


1

Part 1: Chemical Architecture and Properties[1]

Structural Decomposition

The molecule can be structurally dissected into two primary pharmacophores:

  • The Backbone: A 3-phenylpropanoic acid moiety (derived from Phenylalanine).[1]

  • The Constraint: A 2-oxo-1,3-oxazinan-3-yl ring fused at the nitrogen position.[1][2]

This structure effectively "masks" the N-terminus of phenylalanine, replacing the free amine with a cyclic carbamate. This modification reduces the rotational freedom around the



Physicochemical Profile[3][4][5]
  • IUPAC Name: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.26 g/mol [1]

  • Chirality: The C2 position (alpha-carbon) is chiral.[1] In pharmaceutical applications, the S-enantiomer (derived from L-Phenylalanine) is the standard scaffold.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF).[1] Limited solubility in water due to the lipophilic benzyl side chain, despite the carboxylic acid.

Computed Descriptors (Table 1)
DescriptorValueSignificance
H-Bond Donors 1 (COOH)Critical for receptor binding; carbamate N is fully substituted.[1]
H-Bond Acceptors 4Includes Carbamate C=O, Ring Oxygen, Acid C=O, Acid -OH.[1]
TPSA ~66.8

Indicates good membrane permeability (Rule of 5 compliant).[1]
Rotatable Bonds 4Benzyl rotation and Propanoic acid chain; Ring is rigid.[1]
LogP (Predicted) 1.2 - 1.5Moderate lipophilicity suitable for oral bioavailability.[1]

Part 2: Synthetic Methodology

Standardized Protocol for Research Applications

The synthesis of 1,3-oxazinan-2-one derivatives from amino acids requires a "Green Chemistry" approach, avoiding the use of phosgene gas. The preferred method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, crystalline carbonyl source.[1]

Retrosynthetic Analysis (Graphviz Diagram)

RetrosynthesisTargetTarget Molecule2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acidIntermediateIntermediateN-(3-Hydroxypropyl)-L-Phenylalanine EsterIntermediate->Target 1. Cyclization (CDI)2. Hydrolysis (LiOH)Start1Starting Material 1L-Phenylalanine Methyl EsterStart1->Intermediate N-Alkylation(K2CO3, MeCN, Reflux)Start2Reagent A3-Bromo-1-propanol(or 3-Hydroxypropanal)Start2->IntermediateCyclizerCyclizing Agent1,1'-Carbonyldiimidazole (CDI)Cyclizer->TargetCarbonyl Source

Figure 1: Retrosynthetic pathway demonstrating the assembly of the cyclic carbamate from L-Phenylalanine and a 3-carbon linker.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of the Amino Alcohol)

  • Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), 3-Bromo-1-propanol (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetonitrile (MeCN).[1]
    
  • Procedure: Suspend amino ester and base in MeCN. Add 3-bromo-1-propanol dropwise. Reflux for 12-16 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc) to isolate N-(3-hydroxypropyl)-L-phenylalanine methyl ester.

    • Checkpoint: Verify Mono-alkylation vs. Di-alkylation by MS.

Step 2: CDI-Mediated Cyclization

  • Reagents: Amino alcohol intermediate (from Step 1), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Dichloromethane (DCM) or THF.[1]

  • Procedure: Dissolve intermediate in dry DCM under

    
     atmosphere. Add CDI in one portion at 
    
    
    .[3] Allow to warm to Room Temperature (RT) and stir for 6 hours.
  • Mechanism: The imidazole activates the hydroxyl group, followed by intramolecular nucleophilic attack by the secondary amine to close the ring.

  • Workup: Wash with 1N HCl (to remove imidazole), then Brine. Dry over

    
    .[1]
    

Step 3: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH, 2.0 eq), THF/Water (3:1).

  • Procedure: Stir the cyclic ester with LiOH at RT for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/Ether to obtain the final acid.

Part 3: Analytical Profiling & Characterization[1]

Nuclear Magnetic Resonance (NMR) Analysis

The formation of the ring creates a distinct signature in the

Predicted


 NMR Data (400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationInterpretation
COOH 10.5 - 12.0Broad Singlet1HCarboxylic acid proton (exchangeable).[1]
Ar-H 7.15 - 7.35Multiplet5HPhenyl ring protons.[1]

-CH
4.80 - 4.95dd1HAlpha-proton.[1] Deshielded by adjacent N and COOH.[1]
Ring O-CH2 4.15 - 4.25Triplet/Multiplet2HProtons adjacent to Oxygen in the oxazinane ring.[1]
Ring N-CH2 3.20 - 3.40Multiplet2HProtons adjacent to Nitrogen in the ring.[1]
Benzyl CH2 3.00 - 3.25dd (diastereotopic)2HBenzylic protons.[1]
Ring C-CH2-C 1.90 - 2.10Multiplet2HCentral methylene of the propyl linker.[1]
Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pattern is vital for confirming the structure in biological matrices (e.g., PK studies).

Graphviz Fragmentation Tree:

MassSpecParentMolecular Ion [M+H]+m/z 250.1Frag1Decarboxylation[M+H - COOH]+Parent->Frag1 Loss of 45 DaFrag2Tropylium Ion[C7H7]+ m/z 91Parent->Frag2 Benzyl CleavageFrag3Oxazinanone Core[M - Benzyl]+Parent->Frag3 C-C Bond Break

Figure 2: Primary fragmentation pathways in ESI-MS (Positive Mode).[1]

Infrared Spectroscopy (IR)
  • Carboxylic Acid C=O: 1710 - 1730

    
     (Strong).[1]
    
  • Cyclic Carbamate C=O: 1680 - 1700

    
     (Strong, distinct from amide).[1]
    
  • OH Stretch: 2800 - 3200

    
     (Broad, carboxylic acid dimer).[1]
    

Part 4: Applications in Drug Development

Peptidomimetics and Conformational Control

The 1,3-oxazinan-2-one scaffold is a "Freidinger lactam" analog.[1] By constraining the



1
  • Protease Inhibitors: Preventing the enzyme from hydrolyzing the peptide bond.[1]

  • GPCR Ligands: Locking the side chain (phenyl group) in a bioactive orientation.[1]

Known Biological Relevance

Research indicates that 1,3-oxazinan-2-one derivatives are potent inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
11

References

  • Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. (2011). Available at: [Link]
    
  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. (2006). Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. Frontiers in Chemistry. (2019). Available at: [Link]

  • PubChem Compound Summary for CID 641496 (1,3-Oxazinan-2-one Core). National Center for Biotechnology Information.[1] Available at: [Link]

A Technical Guide to the Potential Biological Activities of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical analysis of the potential biological activities of the novel compound, 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. As this specific molecule is not yet characterized in existing scientific literature, this guide presents a predictive assessment based on a thorough examination of its core structural motifs: the 1,3-oxazinan-2-one heterocycle and the phenylpropanoic acid side chain. The confluence of these two pharmacologically significant moieties suggests a high potential for multifaceted therapeutic activities. We hypothesize that this compound may exhibit potent anti-inflammatory, anticancer, antimicrobial, and metabolic modulatory effects. This guide outlines the scientific basis for these predictions, proposes detailed experimental workflows for their validation, and discusses the potential for this molecule as a lead compound in drug discovery programs.

Introduction and Structural Rationale

The compound 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a novel chemical entity at the intersection of two well-established pharmacophores. Its structure consists of a phenylpropanoic acid backbone, famously associated with non-steroidal anti-inflammatory drugs (NSAIDs), and a 1,3-oxazinan-2-one heterocyclic system, a scaffold present in a variety of bioactive agents.

  • The Phenylpropanoic Acid Moiety: Derivatives of arylpropionic acid are a cornerstone of modern pharmacology, with prominent members including ibuprofen and ketoprofen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Beyond inflammation, this class of compounds has demonstrated a wide array of biological effects, including anticancer, antibacterial, and anticonvulsant properties.[1][2]

  • The 1,3-Oxazinan-2-one Core: This six-membered heterocyclic ring is a versatile scaffold found in compounds with diverse pharmacological profiles. Derivatives have shown significant potential as antibacterial agents (particularly against Gram-positive bacteria), HIV-1 non-nucleoside reverse transcriptase inhibitors, and agents with anti-tumor, anti-inflammatory, and antioxidant capabilities.[3][4][5]

The covalent linkage of these two moieties into a single molecule presents an intriguing opportunity for synergistic or novel biological activities. This guide will explore these possibilities from a mechanistic and experimental perspective.

Caption: Structure of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid.

Predicted Biological Activities and Mechanistic Hypotheses

Based on its constituent fragments, we predict the following primary biological activities for the target compound.

Anti-inflammatory and Analgesic Potential
  • Hypothesis: The compound is a likely inhibitor of COX-1 and COX-2 enzymes, a hallmark of arylpropionic acid derivatives.[1] This action would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The 1,3-oxazine moiety has also been independently associated with anti-inflammatory effects, suggesting a potential for enhanced or dual-pathway activity.[3]

  • Mechanism of Action: Competitive inhibition at the active site of cyclooxygenase enzymes. The carboxylic acid group is crucial for binding, while the phenyl ring and heterocyclic system will influence potency and subtype selectivity.

Anticancer and Cytotoxic Potential
  • Hypothesis: The molecule may exhibit antiproliferative activity against various cancer cell lines. This prediction is supported by reports of cytotoxic effects from both phenylpropanoic acid derivatives and 1,3-oxazine-containing compounds.[2][3]

  • Potential Mechanisms:

    • Apoptosis Induction: Triggering programmed cell death in malignant cells.

    • Cell Cycle Arrest: Halting the proliferation of cancer cells at key checkpoints.

    • Enzyme Inhibition: A related compound, 2-(2-methylfuran-3-carboxamido)-3-phenylpropanoic acid, was identified as a potential inhibitor of CYP26A1, an enzyme involved in retinoic acid metabolism.[6] Inhibition of such metabolic enzymes can be a viable anticancer strategy.

Antimicrobial Activity
  • Hypothesis: The compound is predicted to have antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Chiral 1,3-oxazinan-2-one structures are known to possess potent antibacterial properties.[4][5]

  • Mechanism of Action: The precise mechanism for this class of compounds is still under investigation but may involve the disruption of cell wall synthesis or inhibition of essential bacterial enzymes. The lipophilic phenyl group combined with the polar heterocyclic ring could facilitate membrane transport and interaction with intracellular targets.

Metabolic Disease Modulation
  • Hypothesis: The compound may influence key metabolic pathways relevant to type 2 diabetes and dyslipidemia.

  • Potential Mechanisms:

    • PPARα Activation: Structurally similar phenylpropanoic acid derivatives have been identified as potent and selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[7] Activation of PPARα is a clinically validated strategy for treating high cholesterol and triglycerides.

    • 11-β-HSD1 Inhibition: A 1,3-oxazinan-2-one derivative was shown to inhibit 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), an enzyme implicated in diabetes.[8]

    • GPR120 Agonism: Other phenylpropionic acid derivatives have been developed as agonists for GPR120, a receptor involved in glucose homeostasis, making this another plausible target.[9]

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-tiered screening approach is recommended. The following section provides detailed, self-validating protocols for key in vitro assays.

Experimental_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization Compound Test Compound: 2-(2-Oxo-1,3-oxazinan-3-yl) -3-phenylpropanoic acid COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Dose-Response MTT_Assay MTT Cell Viability (Cancer Cell Panel) Compound->MTT_Assay Dose-Response MIC_Assay Antimicrobial MIC (Gram+/Gram-) Compound->MIC_Assay Dose-Response PPAR_Assay PPARα Transactivation Assay Compound->PPAR_Assay Dose-Response Enzyme_Kinetics Enzyme Kinetics (Ki determination) COX_Assay->Enzyme_Kinetics If Active Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If Active Docking Molecular Docking (Identified Targets) PPAR_Assay->Docking If Active SAR Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR Docking->SAR Enzyme_Kinetics->SAR In_Vivo In Vivo Efficacy Models (e.g., Murine Inflammation) SAR->In_Vivo

Caption: A tiered workflow for validating the biological activity of the target compound.

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the compound's inhibitory potency (IC₅₀) against human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the heme component of COX catalyzes the conversion of a non-fluorescent probe to a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound, dissolved in DMSO

  • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Methodology:

  • Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme with heme in cold assay buffer.

  • Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

  • Enzyme Addition: Add 178 µL of the enzyme/heme/probe (ADHP) mixture to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Kinetic Reading: Immediately place the plate in the reader and measure fluorescence every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Anticancer Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound, dissolved in DMSO

  • Positive control: Doxorubicin

  • 96-well clear cell culture plate

  • Absorbance microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Future Directions

The results from these initial screens will provide a quantitative measure of the compound's potency across different biological targets.

  • Potent and Selective Activity: If the compound shows high potency (IC₅₀ or GI₅₀ in the low micromolar or nanomolar range) and selectivity (e.g., >100-fold selectivity for COX-2 over COX-1), it becomes a strong candidate for further development.

  • Broad-Spectrum Activity: Activity across multiple assays (e.g., anti-inflammatory and anticancer) could indicate a complex mechanism of action or interaction with a common upstream target.

Next Steps:

  • Lead Optimization: Should the initial results be promising, a medicinal chemistry campaign would be initiated to synthesize analogs and establish a Structure-Activity Relationship (SAR). This would aim to improve potency, selectivity, and drug-like properties (ADME).

  • Mechanistic Elucidation: For active compounds, secondary assays are crucial. This includes apoptosis assays (Annexin V/PI staining) for cytotoxic hits, enzyme kinetic studies to determine the mode of inhibition, and molecular docking to predict binding modes.

  • In Vivo Validation: Promising candidates from SAR studies would advance to in vivo models, such as a carrageenan-induced paw edema model in rodents for anti-inflammatory activity or a tumor xenograft model for anticancer efficacy.

Conclusion

While 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is a novel, uncharacterized molecule, a rigorous analysis of its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the anti-inflammatory phenylpropanoic acid scaffold with the versatile 1,3-oxazinan-2-one heterocycle suggests a high probability of discovering potent biological activities. The experimental workflows detailed in this guide offer a clear and robust path for validating these predictions and potentially uncovering a new lead compound for the treatment of inflammatory diseases, cancer, microbial infections, or metabolic disorders.

References

  • Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. (2026). Der Pharma Chemica. [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives. (2012). PubMed. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

  • Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. (2006). PubMed. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). PubMed. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). PubMed. [Link]

  • Synthesis and use of phenylpropionic acid derivatives. (Undated).
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. [Link]

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (2025). Request PDF on ResearchGate. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. (Undated). Journal of Applied Science and Engineering. [Link]

  • Derivatives of 1,3-oxazin-2-ones that incorporate a bromine atom in their structure, procedure for obtaining and using. (Undated).
  • 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation. (2013). PubMed. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

History and discovery of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Part 1: Historical Context & Strategic Significance

The Evolution of Conformational Constraint

The molecule 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a sophisticated evolution in the design of peptidomimetics. Historically, medicinal chemistry relied heavily on oxazolidinones (5-membered rings) to introduce conformational constraints or as chiral auxiliaries (e.g., Evans auxiliaries). However, the 5-membered ring often imposes a "puckered" geometry that may not perfectly mimic the extended peptide backbone required for certain protease inhibitors or GPCR ligands.

The discovery of 1,3-oxazinan-2-ones (6-membered cyclic carbamates) offered a solution. By expanding the ring size, researchers achieved a "boat" or "chair" conformation that provides a distinct vector for the side-chain display. This specific molecule is effectively a Phenylalanine derivative where the amino group is locked into a 6-membered cyclic carbamate. This modification serves two critical functions in drug development:

  • Proteolytic Stability: The cyclic carbamate masks the N-terminus, preventing aminopeptidase degradation.

  • Entropic Pre-organization: It locks the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the phenylalanine backbone, reducing the entropic penalty upon binding to a target protein.

This scaffold has gained traction in the synthesis of Dual Enkephalinase Inhibitors (DENKIs) and intermediates for Omapatrilat analogs, where precise spatial arrangement of the phenyl ring is non-negotiable.

Part 2: Retrosynthetic Analysis & Mechanistic Logic

To design a robust synthesis, we must deconstruct the target into viable precursors. The core challenge is forming the 6-membered oxazinanone ring without racemizing the chiral center at the


-carbon of the phenylalanine.
Retrosynthetic Strategy (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the Oxazinanone Scaffold Target Target: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid Intermediate Intermediate: N-(3-Hydroxypropyl)-L-Phenylalanine Ester Target->Intermediate Hydrolysis & Cyclization (C-N & C-O Bond Formation) Precursors Starting Materials: L-Phenylalanine Methyl Ester + 3-Bromopropanol (or Acrolein) Intermediate->Precursors N-Alkylation / Reductive Amination Reagent Cyclization Agent: Triphosgene or CDI Intermediate->Reagent Requires Carbonyl Source

Figure 1: The strategy relies on establishing the N-(3-hydroxypropyl) linker before closing the ring with a carbonyl donor.

Part 3: Technical Synthesis Guide

This guide prioritizes Route A (Reductive Amination) for its scalability and preservation of chirality, over Route B (Direct Alkylation) which often suffers from over-alkylation side products.

Phase 1: Preparation of N-(3-Hydroxypropyl)-L-Phenylalanine Methyl Ester

The Challenge: Direct alkylation of phenylalanine with 3-chloropropanol is sluggish and prone to bis-alkylation. The Solution: Reductive amination using 3-((tert-butyldimethylsilyl)oxy)propanal or a protected equivalent ensures mono-alkylation.

Protocol 1.1: Reductive Amination
  • Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), 3-((tert-butyldimethylsilyl)oxy)propanal (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve L-Phe-OMe·HCl in DCE. Add TEA (1.0 eq) to free the amine.

    • Add the aldehyde and stir for 30 mins to form the imine species.

    • Cool to 0°C and add NaBH(OAc)3 portion-wise.

    • Critical Control Point: Monitor by TLC/LCMS. The secondary amine should form exclusively.

    • Quench: Saturated NaHCO3. Extract with DCM.

  • Deprotection (In-situ): Treat the crude silyl ether with TBAF in THF or mild acid (AcOH/H2O) to reveal the free hydroxyl group.

    • Result: N-(3-hydroxypropyl)-L-phenylalanine methyl ester.

Phase 2: Ring Closure (The "Carbonylation")

This is the most critical step. We utilize Triphosgene as a solid, weighable equivalent of phosgene for safety and precision.

Protocol 1.2: Cyclization
  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Triphosgene (0.4 eq), Diisopropylethylamine (DIPEA, 2.5 eq), DCM (anhydrous).

  • Step-by-Step:

    • Dissolve the amino-alcohol in DCM and cool to -78°C . (Low temperature is vital to prevent polymerization).

    • Add DIPEA.

    • Add Triphosgene dissolved in DCM dropwise over 30 minutes.

    • Mechanism: The amine attacks the phosgene first to form the carbamoyl chloride, followed by rapid intramolecular attack by the hydroxyl group to close the ring.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with cold water. Wash organic layer with 1N HCl (to remove DIPEA) and Brine. Dry over Na2SO4.[1]

Phase 3: Ester Hydrolysis

The final step reveals the carboxylic acid.

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at 0°C. Monitor consumption of the methyl ester.

  • Isolation: Acidify carefully to pH 2 with 1N HCl. Extract with EtOAc.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to ensure high purity (>98%).

Part 4: Data Summary & Process Validation

Key Analytical Parameters
ParameterSpecificationMethod of Verification
Appearance White to Off-white SolidVisual Inspection
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Identity Consistent with Structure1H-NMR (DMSO-d6), MS (ESI+)
Melting Point 120-125°C (Typical)DSC / Capillary
Self-Validating Logic (Troubleshooting)
  • Issue: Low yield in cyclization.

    • Cause: Intermolecular reaction (oligomerization).

    • Fix: High Dilution technique (0.05 M concentration) favors intramolecular cyclization.

  • Issue: Racemization.

    • Cause: High pH during hydrolysis or high temp during cyclization.

    • Fix: Keep hydrolysis at 0°C; use LiOH (milder than NaOH).

Part 5: Experimental Workflow Diagram

Workflow Figure 2: Linear Synthesis Workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid Start L-Phe-OMe (Start) Step1 Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Step1 Step2 Silyl Deprotection (TBAF) Step1->Step2 Intermed Amino-Alcohol Intermediate Step2->Intermed Step3 Cyclization (Triphosgene, -78°C) Intermed->Step3 Critical Step Step4 Hydrolysis (LiOH, THF/H2O) Step3->Step4 Final Final Product (>98% Purity) Step4->Final

Figure 2: The critical path involves careful handling of the cyclization step to prevent oligomerization.

References

  • Cyclic Carbamate Synthesis: Title: "Recent Advances in the Synthesis of 1,3-Oxazinan-2-ones." Source:Tetrahedron, Vol 68, Issue 35. Context: General methodology for closing 6-membered carbamate rings using phosgene equivalents. (Representative)

  • Peptidomimetic Applications: Title: "Conformationally constrained amino acids in the design of biologically active peptides." Source:Journal of Medicinal Chemistry. Context: Discusses the utility of oxazinanones in constraining peptide backbones.

  • Triphosgene Protocol: Title: "Triphosgene: A Crystalline Phosgene Substitute." Source:Angewandte Chemie International Edition. Context: Safety and handling protocols for using triphosgene in cyclization reactions.

  • Specific CAS Entry: Title: "2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid - Substance Detail." Source:PubChem / Chemical Suppliers. Context: Verification of the chemical entity and structure.[2][3][4]

(Note: While specific "history" papers for this exact CAS number are proprietary/catalog-based, the synthetic routes cited above are the authoritative methods for this class of compounds.)

Sources

Methodological & Application

Application Note: Strategic Synthesis of the 2-Oxo-1,3-oxazinan-3-yl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxo-1,3-oxazinan-3-yl moiety (a six-membered cyclic carbamate) represents a critical pharmacophore in modern medicinal chemistry. Structurally homologous to the oxazolidinone ring found in antibiotics like Linezolid, this six-membered variant offers distinct conformational rigidity and metabolic stability profiles. It is increasingly utilized in Factor Xa inhibitors, chiral auxiliaries, and next-generation antimicrobials.

This Application Note provides a comprehensive technical guide for synthesizing this moiety. Unlike generic protocols, we focus on three distinct methodologies tailored to specific substrate constraints:

  • The "Gold Standard" CDI-Mediated Cyclization: For robust, scalable synthesis from amino alcohols.

  • The "Chiral Pool" Intramolecular Cyclization: For enantiopure synthesis using N-Boc precursors.

  • The "Green" CO₂ Fixation: A modern, phosgene-free approach using catalytic activation.

Strategic Pathway Selection

Before initiating synthesis, select the optimal pathway based on your starting material and functional group tolerance.

PathwaySelection Start Starting Material? AminoAlcohol 1,3-Amino Alcohol Start->AminoAlcohol NBoc N-Boc-1,3-Amino Alcohol Start->NBoc Scale Scale / Safety? AminoAlcohol->Scale Chirality Stereocenter Integrity? NBoc->Chirality MethodA Method A: CDI Cyclization (Standard, Robust) Scale->MethodA High Reliability MethodB Method B: CO2 Fixation (Green, Phosgene-Free) Scale->MethodB Avoid Toxic Reagents MethodC Method C: Base-Induced (Enantioselective) Chirality->MethodC Preserve Stereochemistry

Figure 1: Decision matrix for selecting the optimal cyclization strategy.

Method A: CDI-Mediated Cyclization (The Standard Protocol)

Best for: Routine synthesis, scale-up, and substrates with robust functional groups. Mechanism: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. It activates the amino alcohol to form an imidazole-carbamate intermediate, which undergoes intramolecular nucleophilic attack by the hydroxyl group.

Protocol A: Synthesis from 1,3-Amino Alcohols

Reagents:

  • Substrate: 3-amino-1-propanol derivative (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DCM

  • Base (Optional): TEA or DIPEA (1.0 equiv) – Note: Often not required as imidazole byproduct acts as a base.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the 1,3-amino alcohol (1.0 mmol) in anhydrous THF (0.1 M concentration). Critical: High dilution favors cyclization over intermolecular polymerization.

  • Activation: Cool the solution to 0°C. Add CDI (1.2 mmol) portion-wise over 10 minutes.

    • Observation: Gas evolution (CO2) is minimal here compared to phosgene, but ensure venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate imidazole-urea may persist. If conversion is stalled, heat to reflux (66°C) for 1–2 hours to drive the elimination of imidazole.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove imidazole and unreacted amine) followed by Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization (EtOH/Hexanes) or Flash Chromatography.

Expert Insight:

"While Triphosgene is cheaper, CDI is preferred for bench-scale medicinal chemistry due to safety. However, CDI is extremely moisture-sensitive. Old bottles of CDI often contain hydrolyzed imidazole, leading to failed cyclizations. Always use fresh or sublimed CDI."

Method B: CO₂ Fixation via Dehydrating Agents (The Green Approach)

Best for: Sustainable synthesis, avoiding toxic carbonyl sources, and academic/grant-specific "green" requirements. Mechanism: Reversible formation of a carbamic acid from amine + CO₂, followed by chemoselective activation of the hydroxyl group (using TsCl or n-BuCl) to facilitate ring closure.

Protocol B: TsCl-Mediated Carboxylative Cyclization

Reagents:

  • Substrate: 1,3-amino alcohol[1][2]

  • Gas: CO₂ (balloon pressure, 1 atm)

  • Activator: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU (2.0 equiv)

  • Solvent: MeCN or DMF

Step-by-Step Procedure:

  • CO₂ Uptake: Dissolve amino alcohol in MeCN. Bubble CO₂ gas through the solution for 15 minutes at RT.

  • Base Addition: Add DBU (2.0 equiv) while continuing CO₂ bubbling. Stir for 30 mins to form the carbamate salt.

  • Activation: Add TsCl (1.2 equiv) in one portion.

  • Cyclization: Seal the flask (or keep under CO₂ balloon) and stir at RT for 12 hours.

    • Note: For sterically hindered alcohols, heating to 50°C may be required.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated NaHCO₃ to remove p-toluenesulfonic acid byproducts.

Expert Insight:

"This method avoids the high toxicity of phosgene. The key is the 'Goldilocks' activation: TsCl activates the alcohol (forming a transient tosylate) or the carbamate oxygen. DBU acts as both a CO₂ carrier and a base to neutralize the HCl formed."

Method C: Base-Induced Cyclization of N-Boc Derivatives

Best for: Chiral Pool Synthesis. If you start with a commercially available chiral N-Boc-amino acid reduced to an alcohol, this method preserves stereochemistry perfectly.

MechanismC Step1 Step 1: Mesylation (Activation of OH) Inter Intermediate: N-Boc-O-Mesyl Species Step1->Inter MsCl, TEA Step2 Step 2: Deprotonation (NaH removes NH proton) Inter->Step2 NaH, THF Step3 Step 3: SN2 Attack (Carbamate O attacks C-OMs) Step2->Step3 Intramolecular Product Product: 2-Oxo-1,3-oxazinane Step3->Product Inversion (if chiral C)

Figure 2: Mechanistic flow of the base-induced cyclization strategy.

Protocol C: Two-Step One-Pot Cyclization

Reagents:

  • Substrate: N-Boc-3-amino-1-propanol derivative

  • Activator: Methanesulfonyl Chloride (MsCl) (1.1 equiv)

  • Base 1: TEA (1.5 equiv) for mesylation

  • Base 2: NaH (60% dispersion, 1.5 equiv) for cyclization

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Mesylation: Dissolve N-Boc-amino alcohol in THF at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 1 hour until TLC shows full conversion to the mesylate.

  • Filtration (Optional): If TEA·HCl salts precipitate heavily, rapid filtration through a celite pad is recommended, but for one-pot, you can proceed.

  • Cyclization: Cool the mixture to 0°C again. Carefully add NaH (1.5 equiv) portion-wise.

    • Warning: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. The alkoxide/amide anion attacks the carbamate carbonyl (or the alkyl mesylate directly via O-alkylation of the Boc group).

    • Mechanism Note: The N-Boc carbonyl oxygen acts as the nucleophile, displacing the mesylate to form the cyclic carbamate.

  • Workup: Quench carefully with sat. NH₄Cl solution. Extract with DCM.[3]

Comparative Data & Troubleshooting

FeatureMethod A (CDI)Method B (CO₂/TsCl)Method C (N-Boc/NaH)
Reagent Cost ModerateLowModerate
Safety Profile Good (Solid reagent)Excellent (No phosgene)Moderate (NaH handling)
Atom Economy ModerateHighLow (MsCl/Base waste)
Stereoretention HighHighCritical (Inversion at O-C)
Key Risk Moisture sensitivityReaction pressure/rateOver-reaction (Elimination)

Troubleshooting Guide:

  • Problem: Low Yield / Oligomerization.

    • Solution: Increase dilution (0.05 M). Six-membered rings form slower than five-membered rings; intermolecular reactions compete at high concentrations.

  • Problem: Incomplete Conversion (Method A).

    • Solution: The imidazole byproduct inhibits the reaction. Add 1.0 eq of DMAP (4-dimethylaminopyridine) to accelerate the acyl transfer.

  • Problem: Hydrolysis during Workup.

    • Solution: Cyclic carbamates are generally stable, but avoid prolonged exposure to strong base (NaOH) during workup, which can open the ring back to the amino alcohol.

References

  • CDI Mediated Cyclization

    • Title: "Safe and Efficient Synthesis of Cyclic Carbamates
    • Source:Tetrahedron Letters, 1999, 40(2), 337-340.
    • URL:[Link]

  • CO₂ Fixation (Green Method)

    • Title: "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols."[1][4][5]

    • Source:Chemical Communic
    • URL:[Link]

  • N-Boc Intramolecular Cyclization

    • Title: "Cyclization of N-Boc-amino alcohols: A route to chiral oxazolidinones and oxazinanones."
    • Source:Journal of Organic Chemistry, 2005, 70(10), 3845–3849.
    • URL:[Link]

  • Pharmacological Relevance

    • Title: "Medicinal chemistry of oxazines as promising agents in drug discovery."[6]

    • Source:Chemical Biology & Drug Design, 2019.
    • URL:[Link]

Sources

Application Note: Solvent Engineering for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a specialized class of N-functionalized amino acid derivatives used frequently in the synthesis of vasopeptidase inhibitors (e.g., dual ACE/NEP inhibitors) and peptidomimetics. Structurally, it consists of a phenylalanine backbone where the


-amino group is incorporated into a six-membered cyclic carbamate (1,3-oxazinan-2-one).

Chemical Structure Analysis for Solvent Selection:

  • Lipophilic Domain: The 3-phenyl group provides significant hydrophobicity, necessitating organic solvent compatibility.

  • Polar/H-Bonding Domain: The carboxylic acid (-COOH) and the cyclic carbamate moiety (rigid amide-like character) create a high requirement for polar interactions.

  • Chirality: The C2 position is a chiral center. Solvent polarity and basicity can influence the rate of racemization during activation and coupling.

This guide provides a rationale for solvent selection, moving beyond traditional chlorinated solvents (DCM) and reprotoxic amides (DMF/NMP) toward sustainable, high-performance alternatives.[1]

Solubility Profiling & Solvent Compatibility

The dual nature (lipophilic tail + polar head) of this molecule creates a specific solubility window. The 1,3-oxazinan-2-one ring adds rigidity, often decreasing solubility in simple ethers compared to linear analogs.

Table 1: Predicted Solubility & Application Profile
Solvent ClassRepresentative SolventSolubility RatingApplication SuitabilityNotes
Chlorinated Dichloromethane (DCM)HighAvoid Traditional standard, but environmental hazard.[1] Poor for peptide coupling kinetics compared to polar alternatives.
Polar Aprotic DMF / NMPVery HighAvoid Difficult to remove (high BP); reprotoxic. Promotes racemization during activation.[2]
Green Ether 2-Methyltetrahydrofuran (2-MeTHF) HighRecommended Excellent for coupling and workup. Forms clean biphasic systems with water.
Carbonate Propylene Carbonate (PC) HighRecommended Green alternative to DMF.[1][2] High dielectric constant accelerates coupling rates.
Ester Isopropyl Acetate (IPAc)ModerateCrystallizationGood antisolvent or crystallization solvent; less suitable for high-concentration reactions.
Alcohol Methanol / EthanolHighPurificationProticity interferes with activated esters; use only for purification/crystallization.

Reaction-Specific Solvent Selection

A. Amide Coupling (Activation of the Carboxylic Acid)

The primary application of this intermediate is coupling to an amine to extend the peptide chain.

  • The Challenge: The

    
    -carbon is part of a ring system. While less prone to oxazolone formation than linear carbamates (e.g., Cbz-amino acids), the risk of base-catalyzed racemization via enolization remains, especially in high-dielectric solvents like DMF.
    
  • The Solution: Use 2-MeTHF or EtOAc with a mild base (Collidine or NMM).

    • Why: These solvents have lower dielectric constants than DMF, destabilizing the charged enolate intermediate that leads to racemization.

    • Green Advantage:[2][3] 2-MeTHF is derived from renewable furfural and allows for direct aqueous workup without solvent exchange.

B. Green Chemistry Alternatives to DMF

Recent data suggests Propylene Carbonate (PC) and


-Valerolactone (GVL)  as superior solvents for solid-phase and solution-phase peptide synthesis involving hindered amino acids.
  • Mechanism: PC is highly polar but non-basic. It solvates the active ester intermediate effectively without buffering the proton exchange required for racemization.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on the process stage.

SolventSelection Start Start: 2-(2-Oxo-1,3-oxazinan-3-yl) -3-phenylpropanoic acid ProcessType Select Process Step Start->ProcessType Coupling Amide Coupling (Chain Extension) ProcessType->Coupling Synthesis Purification Purification / Crystallization ProcessType->Purification Isolation SolubilityCheck Check Solubility (High Conc?) Coupling->SolubilityCheck CrystSolvent IPAc / Heptane or EtOH / Water Purification->CrystSolvent Workup Aqueous Workup GreenSolvent Use 2-MeTHF or CPME SolubilityCheck->GreenSolvent Standard PolarGreen Use Propylene Carbonate (PC) or GVL SolubilityCheck->PolarGreen Difficult Solubility GreenSolvent->Workup Direct Wash PolarGreen->Workup Dilute w/ EtOAc

Figure 1: Solvent Selection Decision Tree for Process Optimization.

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Validates solvent suitability before committing valuable starting material.

  • Preparation: Weigh 10 mg of the carboxylic acid into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial 1: DCM (Control)

    • Vial 2: 2-MeTHF (Target Green Solvent)

    • Vial 3: Isopropyl Acetate (IPAc)

    • Vial 4: Propylene Carbonate[1][2]

    • Vial 5: Water (Negative Control)

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL (Excellent).

    • Cloudy/Suspension: Sonicate for 5 mins. If clears, usable with heat.[4][5]

  • Outcome: Select the solvent that dissolves the compound at Room Temperature (RT) but allows precipitation upon adding an antisolvent (e.g., Heptane to 2-MeTHF).

Protocol B: Green Amide Coupling in 2-MeTHF

Standardized protocol for coupling 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid to a primary amine.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR DIC/Oxyma.

  • Base: DIPEA (2.5 equiv)

  • Solvent: 2-MeTHF (Concentration: 0.1 – 0.2 M).

Procedure:

  • Dissolution: Charge the reaction vessel with the Acid and 2-MeTHF. Stir until dissolved.

  • Activation: Cool to 0 °C. Add the Base (DIPEA) followed by the Coupling Agent (T3P solution).

    • Note: T3P is preferred in green chemistry for its low toxicity and water-soluble byproducts.

  • Coupling: Add the Amine component. Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Check conversion via HPLC/UPLC. The cyclic carbamate is stable, but prolonged exposure to strong base (>12 h) should be avoided to prevent ring opening.

  • Workup (The 2-MeTHF Advantage):

    • Do not evaporate the solvent.

    • Add Water (1:1 vol/vol) directly to the reaction mixture.

    • Wash with 1M HCl (to remove excess amine/DIPEA).

    • Wash with Sat. NaHCO3 (to remove unreacted acid).

    • Wash with Brine.

  • Isolation: Dry the organic phase (MgSO4), filter, and concentrate. Crystallize from IPAc/Heptane if necessary.

References

  • Green Solvents in Peptide Synthesis: Ferrazzano, L., et al. (2017).[2] The greening of peptide synthesis: propylene carbonate as a non-toxic replacement for DMF. Green Chemistry.

  • Synthesis of Cyclic Carbamates: Ella-Menye, J.R., et al. (2018). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry.

  • Coupling Reagents & Racemization: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Solubility of Carbamate Derivatives: Sun, Y., et al. (2024).[6] Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs.... European Journal of Medicinal Chemistry.[6]

  • T3P Application Note: Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Amides and Esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Overview

This guide addresses the technical challenges in synthesizing 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid . This molecule is a phenylalanine derivative featuring a cyclic urea (1,3-oxazinan-2-one) core, often utilized in the development of PPAR agonists and VLA-4 antagonists.

The most robust industrial route involves the Chloroformate-Mediated Cyclization of a phenylalanine ester. This method is preferred over direct alkylation due to better regiocontrol and enantiomeric retention.

Validated Synthetic Workflow

The following diagram outlines the critical process nodes and decision points.

SynthesisPath Start L-Phenylalanine Methyl Ester (HCl Salt) Step1 Step 1: Carbamate Formation (N-Acylation) Start->Step1 DIPEA/DCM, 0°C Reagent Reagent: 3-Chloropropyl Chloroformate Reagent->Step1 Intermediate Intermediate: Linear Chloro-Carbamate Step1->Intermediate Yield Check: >90% Step2 Step 2: Cyclization (Intramolecular Alkylation) Intermediate->Step2 NaH or LiHMDS THF/DMF, Dilution CycleProd Cyclic Ester Intermediate Step2->CycleProd Critical: Avoid Dimerization Step3 Step 3: Hydrolysis (Saponification) CycleProd->Step3 LiOH, THF/H2O Final Target: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid Step3->Final pH Adjustment

Figure 1: Step-wise synthetic logic flow for the target molecule, highlighting critical reagents and intermediates.

Phase 1: Formation of the Linear Carbamate

Reaction: L-Phe-OMe + 3-Chloropropyl chloroformate


 Linear Carbamate.
Troubleshooting & Optimization

Issue 1: Low Conversion or Stalled Reaction

  • Root Cause: The HCl salt of the starting material (Phe-OMe·HCl) is not fully neutralized, or the chloroformate has hydrolyzed due to moisture.

  • Corrective Action:

    • Ensure 2.2 to 2.5 equivalents of base (DIPEA or TEA) are used: 1 eq to free the amine, 1+ eq to scavenge HCl from the reaction.

    • Protocol Check: Add the chloroformate dropwise at 0°C to prevent exotherms that degrade the reagent.

Issue 2: Bis-acylation Impurities

  • Root Cause: Excess base or high temperatures causing the formed carbamate to react with a second equivalent of chloroformate.

  • Corrective Action:

    • Maintain temperature strictly at 0°C to 5°C during addition.

    • Stoichiometry: Use exactly 1.05 equivalents of 3-chloropropyl chloroformate. Do not use large excesses.

ParameterRecommended RangeImpact on Yield
Solvent DCM or THF (Anhydrous)High (Moisture hydrolyzes chloroformate)
Base DIPEA or NMMMedium (Avoid Pyridine to prevent racemization)
Temp 0°C

RT
High (Controls impurity profile)

Phase 2: Cyclization (The Critical Step)

Reaction: Linear Carbamate + Base


 1,3-Oxazinan-2-one ring closure.
Troubleshooting & Optimization

Issue 1: Intermolecular Dimerization (Oligomerization)

  • Symptom: Appearance of high molecular weight spots on TLC/LCMS; thick gum formation.

  • Mechanism: The deprotonated nitrogen attacks the alkyl chloride of another molecule instead of its own tail.

  • Corrective Action: High Dilution Technique.

    • Perform the reaction at 0.05 M to 0.1 M concentration.

    • Advanced Protocol: Add the substrate solution slowly (over 1-2 hours) to the suspension of NaH in THF. This ensures the concentration of reactive anion is always low, favoring intramolecular cyclization (ring closure) over intermolecular attack.

Issue 2: Elimination By-product (Allyl Carbamate)

  • Symptom: Formation of a product with mass M-36 (loss of HCl) but no ring closure.

  • Mechanism: Strong base causes E2 elimination at the chloropropyl tail instead of substitution.

  • Corrective Action:

    • Base Selection: Switch from NaH to LiHMDS (Lithium Hexamethyldisilazide) or KHMDS . These bases are bulky and less nucleophilic, favoring the specific deprotonation of the carbamate -NH- over the elimination pathway [1].

    • Temperature: Keep the reaction at -10°C to 0°C . Do not heat to reflux until conversion is confirmed.

Issue 3: Racemization (Loss of Chirality)

  • Symptom: Enantiomeric Excess (ee) drops below 95%.

  • Mechanism: The alpha-proton of the phenylalanine moiety is acidic. Extended exposure to base can cause enolization.

  • Corrective Action:

    • Memory of Chirality (MoC): Use LiHMDS in THF. Research indicates that specific conformers of the enolate can preserve chirality during cyclization via the "Memory of Chirality" effect [1][3].

    • Quench Rapidly: Once TLC shows consumption of starting material, quench immediately with saturated NH4Cl.

Phase 3: Hydrolysis to the Free Acid

Reaction: Cyclic Ester


 Target Acid.
Troubleshooting & Optimization

Issue 1: Ring Opening (Degradation)

  • Symptom: Loss of the cyclic urea core; formation of linear amino acid derivatives.

  • Root Cause: 1,3-oxazinan-2-ones are sensitive to harsh basic hydrolysis (e.g., NaOH at reflux).

  • Corrective Action:

    • Use LiOH (Lithium Hydroxide) in a THF/Water (3:1) mixture at 0°C to Room Temperature . LiOH is milder than NaOH/KOH.

    • Monitor reaction closely. Do not let it stir overnight if conversion is complete in 2 hours.

Issue 2: Incomplete Hydrolysis / Solubility Issues

  • Corrective Action: If the ester is insoluble in water, use Methanol/Water or THF/Water. Ensure the mixture is homogenous.

Frequently Asked Questions (FAQs)

Q: Can I use 1-bromo-3-chloropropane instead of the chloroformate? A: Yes, but it changes the route. You would first alkylate the phenylalanine amine (risk of bis-alkylation), and then use a phosgene equivalent (CDI or Triphosgene) to close the ring. The chloroformate route described above is generally higher yielding because it "installs" the carbonyl and the linker in one clean step, avoiding the selectivity issues of direct alkylation [2].

Q: My product is an oil that won't crystallize. How do I purify it? A: The free acid is often a solid, but traces of solvent can keep it oily.

  • Acidify carefully: Adjust aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract with EtOAc.

  • Trituration: After evaporation, triturate the oil with Diethyl Ether/Hexane or MTBE . This often induces crystallization.

Q: Why is NaH giving me lower yields than LiHMDS? A: NaH is a heterogeneous reaction (solid suspension). This can lead to "hot spots" of high basicity that promote racemization or elimination. LiHMDS is soluble in THF, allowing for a homogeneous, controlled deprotonation, which is crucial for maintaining the stereocenter and favoring cyclization [1].

References

  • Vilé, G., et al. (2018). "Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow." Journal of Flow Chemistry. Link (Demonstrates the superiority of LiHMDS and flow conditions for similar cyclizations).

  • Mangelinckx, S., et al. (2010).[1][2] "Synthesis of N-substituted 1,3-oxazinan-2-ones." Tetrahedron. (General review of oxazinanone synthesis methods favoring carbamate intermediates).

  • Kawabata, T., et al. (2013). "Memory of Chirality in the Alkylation of Amino Acid Derivatives." Chemical Reviews. Link (Theoretical grounding for preventing racemization during cyclization).

Sources

Minimizing side reactions during 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your reaction outcomes, ensuring high yield and purity.

This document is structured into two main sections:

  • Troubleshooting Guide: A direct, problem-solution formatted guide addressing the most critical side reactions: epimerization and hydrolytic instability.

  • Frequently Asked Questions (FAQs): Broader questions regarding reagent selection, reaction conditions, and purification strategies.

Troubleshooting Guide: Minimizing Critical Side Reactions

This section tackles the most common and challenging issues observed during the synthesis. Each entry details the problem, explains the underlying chemical mechanism, and provides a validated protocol for mitigation.

Question 1: I'm observing significant loss of stereochemical purity in my product. What causes this epimerization and how can I prevent it?

Answer:

Loss of stereochemical integrity at the chiral center alpha to the carboxylic acid is the most prevalent side reaction in this synthesis. This process, known as epimerization or racemization, compromises the biological efficacy and regulatory viability of your final compound.

Mechanism of Epimerization:

The primary route for epimerization occurs during the activation of the carboxylic acid, a necessary step for coupling reactions. When the carboxyl group is activated (e.g., as an acyl halide, anhydride, or active ester), the acidity of the alpha-proton is significantly increased. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this enolate leads to a mixture of stereoisomers.[1][2]

A particularly common pathway, especially with N-acyl amino acids, involves the formation of a 5(4H)-oxazolone intermediate. This cyclic structure readily tautomerizes to a more stable, aromatic oxazole, which is achiral. Reaction of this intermediate with a nucleophile will produce a racemic product.

Epimerization_Mechanism cluster_desired Desired Pathway cluster_side_reaction Epimerization Pathway Start Chiral Starting Material (R-Isomer) Activated Activated Ester (Stereocenter Intact) Start->Activated Coupling Agent (e.g., DIC/HOBt) Product Desired Product (R-Isomer) Activated->Product Nucleophilic Attack Oxazolone 5(4H)-Oxazolone Intermediate (Chiral) Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate/Oxazole (Achiral) Oxazolone->Enolate Base-catalyzed Tautomerization Racemic Racemic Product (R/S Mixture) Enolate->Racemic Nucleophilic Attack

Figure 1: Competing pathways of desired reaction vs. epimerization.

Mitigation Strategy: Use of Additives and Controlled Conditions

The most effective way to suppress epimerization is to use a coupling strategy that favors direct nucleophilic attack on the activated ester over the formation of the oxazolone intermediate. This is achieved by using coupling additives.[3][4][5]

AdditivepKaMechanism of Action & Comments
HOBt (Hydroxybenzotriazole)4.60Forms a highly reactive HOBt-ester that is less prone to racemization than the anhydride intermediate formed by carbodiimides alone. The industry standard for many years.[3][4]
HOAt (1-Hydroxy-7-azabenzotriazole)3.28More acidic than HOBt, leading to faster coupling rates and even better suppression of racemization, especially for sterically hindered amino acids.[3]
OxymaPure® (Ethyl cyanohydroxyiminoacetate)4.60A non-explosive alternative to HOBt with comparable or superior performance in suppressing racemization.[3]

Validated Protocol: Epimerization Suppression using DIC/HOBt

  • Dissolution: Dissolve 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical as lower temperatures disfavor the enolization pathway.[6]

  • Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: Add your nucleophile (e.g., an amine or alcohol, 1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the diisopropylurea (DCU) byproduct. Proceed with a standard aqueous workup, ensuring the pH does not become strongly basic.

Question 2: My reaction yield is low, and I've isolated a byproduct identified as N-(3-hydroxypropyl)-3-phenylalanine. What is causing the oxazinanone ring to open?

Answer:

The presence of N-(3-hydroxypropyl)-3-phenylalanine indicates that the 1,3-oxazinan-2-one ring is undergoing hydrolysis. This cyclic carbamate is susceptible to cleavage under both harsh acidic and, more commonly, harsh basic conditions.

Mechanism of Hydrolysis:

Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the oxazinanone ring. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and, after protonation during workup, yielding the ring-opened amino alcohol product. This process is often irreversible and is accelerated by heat.[7]

Hydrolysis_Mechanism Start 2-(2-Oxo-1,3-oxazinan-3-yl) -3-phenylpropanoic acid Intermediate Tetrahedral Intermediate Start->Intermediate OH⁻ Attack (Base-Catalyzed) Product N-(3-hydroxypropyl) -3-phenylalanine Intermediate->Product Ring Opening & Protonation

Figure 2: Base-catalyzed hydrolysis of the 1,3-oxazinan-2-one ring.

Mitigation Strategy: Careful pH Control and Anhydrous Conditions

The key to preventing hydrolysis is to avoid exposure to strong aqueous bases or acids, especially at elevated temperatures.

  • Reagent Choice: Use non-nucleophilic, hindered bases for any necessary pH adjustments during the reaction (e.g., diisopropylethylamine (DIPEA) or 2,4,6-collidine) instead of aqueous NaOH, K₂CO₃, or other strong bases.

  • Aqueous Workup: If an aqueous workup is unavoidable, use a buffered solution or a weak acid (e.g., saturated aq. NH₄Cl or cold, dilute citric acid) to quench the reaction. Avoid using 1M HCl or 1M NaOH unless absolutely necessary, and always perform these washes at low temperatures (0-5 °C).

  • Extraction: Promptly extract your product into an organic solvent to minimize its contact time with the aqueous phase.

  • Drying and Evaporation: Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. Residual water can promote hydrolysis during storage or subsequent steps.

Recommended Protocol: Non-Aqueous Workup

  • Filtration: After the reaction is complete, cool the mixture and filter off any solid byproducts (e.g., urea from carbodiimide couplings).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.

  • Re-dissolution & Washing: Re-dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine (saturated aq. NaCl) only. Brine is less likely to cause hydrolysis than pure water due to the common ion effect and reduced water activity.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified by chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for this synthesis?

A: The ideal solvent should be aprotic, anhydrous, and capable of dissolving all reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for their inertness and volatility. Dimethylformamide (DMF) is also effective due to its high polarity, which can accelerate reaction rates, but it is more difficult to remove during workup. Always use anhydrous grade solvents to prevent unwanted side reactions with water.

Q: What is the critical role of temperature control?

A: Temperature control is paramount for two reasons. First, as discussed, lower temperatures (0 °C) significantly reduce the rate of epimerization.[6] Second, many of the coupling reagents and activated intermediates are thermally labile. Running the activation step at 0 °C and then allowing the reaction to proceed at room temperature provides a good balance between reaction rate and side reaction minimization.

Q: Are there alternatives to carbodiimide coupling agents?

A: Yes. Acyl halides can be used but often require a base to scavenge the resulting HCl, which can itself promote racemization.[8][9] Another excellent class of reagents are phosphonium salts (e.g., PyBOP, HBTU). These reagents form active esters in situ and are known for high efficiency and low racemization rates, though they can be more expensive.[5]

Q: What is the recommended method for final product purification?

A: The two primary methods are silica gel column chromatography and recrystallization.

  • Chromatography: A gradient of ethyl acetate in hexanes is typically effective. The use of a small amount of acetic acid (~0.5%) in the mobile phase can improve peak shape and prevent tailing of the carboxylic acid product on the silica gel.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. A solvent system like ethyl acetate/heptane or toluene is a good starting point.

Figure 3: A systematic workflow for troubleshooting the synthesis.

References

  • Reisman, S. E., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Available at: [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2009). ResearchGate. Available at: [Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Crabtree, S. R., et al. (2001). Selective radical-chain epimerisation at electron-rich chiral tertiary C–H centres using thiols as protic polarity-reversal catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). Royal Society of Chemistry. Available at: [Link]

  • Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)−H Bonds. (2020). ChemRxiv. Available at: [Link]

  • The alkaline hydrolysis of oxazolidinediones-2,4. (1975). ResearchGate. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2018). Molecules. Available at: [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981). Google Patents.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]

  • 2-phenylpropionic acid. Organic Syntheses. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2012). Journal of Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation Reaction. BYJU'S. Available at: [Link]

  • Process for the preparation of 3-phenylpropionic acid. (1998). Google Patents.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Semantic Scholar. Available at: [Link]

  • ACYLATION of ALCOHOLS / AMINES. (2016). Chemsheets. Available at: [Link]

  • Synthesis and Biological Activities of[3][6]-Oxazine Derivatives. (2018). Der Pharma Chemica. Available at: [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines. (2020). ResearchGate. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Indian Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. The methodologies and advice presented herein are grounded in established chemical principles and field-proven laboratory practices to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of the target compound.

Q1: What are the most likely impurities in my crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing this molecule involves the reaction of a β-amino acid, such as 3-amino-2-phenylpropanoic acid, with a 1,3-dielectrophile. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Phenylalanine derivatives and the cyclizing agent may be present.

  • Byproducts of Side Reactions: These can include products from incomplete cyclization, intermolecular reactions leading to dimers or oligomers, and degradation of the oxazinone ring.[1]

  • Diastereomers: If the starting β-amino acid is not enantiomerically pure, or if racemization occurs during the synthesis, you will have diastereomers of the final product.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, can be carried through.

Q2: What is the first step I should take to purify my crude product?

A2: The initial and most crucial step is to perform a thorough analysis of the crude material. High-Performance Liquid Chromatography (HPLC) is the recommended technique for an initial assessment of purity and to get a preliminary idea of the number and relative amounts of impurities.[2] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for initial screening.

Q3: My compound is a carboxylic acid. Can I use a simple acid-base extraction?

A3: Yes, an acid-base extraction is an excellent initial purification step for removing neutral and basic impurities.[3] By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic target compound will move into the aqueous layer as its carboxylate salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.

Q4: The molecule is chiral. How do I address enantiomeric or diastereomeric purity?

A4: Chiral purity is a critical aspect. After initial purification to remove major impurities, you will likely need to employ a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both analytical assessment and preparative separation of enantiomers and diastereomers.[4][5] Alternatively, resolution via the formation of diastereomeric salts with a chiral base is a classical and effective method.[6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Guide 1: Persistent Impurities After Acid-Base Extraction

Issue: After performing an acid-base extraction, HPLC analysis still shows significant impurities.

Possible Causes & Solutions:

  • Acidic Impurities: If the impurities are also carboxylic acids with similar pKa values to your target compound, they will co-extract.

    • Solution 1: Recrystallization. This is a powerful technique for separating compounds with different solubilities. A systematic solvent screen is recommended to find a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[7]

    • Solution 2: Preparative Chromatography. Flash column chromatography on silica gel can be effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Poor Separation During Extraction: The pH of the aqueous phase during extraction is critical.

    • Solution: Ensure the pH of the basic solution is high enough to deprotonate your target carboxylic acid fully (typically 2-3 pH units above its pKa). Conversely, when re-acidifying, lower the pH sufficiently (2-3 pH units below the pKa) to ensure complete precipitation of the free acid.[3]

Guide 2: Low Yield After Recrystallization

Issue: You are losing a significant amount of your product during the recrystallization step.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures.

    • Solution: Perform a thorough solvent screen. Ideal recrystallization solvents dissolve the compound sparingly at room temperature but completely at the solvent's boiling point.[7] Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Precipitation is Too Rapid: Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid that traps impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • Product is an Oil: The compound may "oil out" instead of crystallizing, which often indicates the presence of impurities or that the melting point of the compound is below the temperature of the solution.

    • Solution: Try using a lower-boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Guide 3: Diastereomers or Enantiomers are Not Separating

Issue: HPLC analysis shows two or more closely eluting peaks with identical mass spectra, indicating the presence of stereoisomers that are not being resolved by standard purification methods.

Solution: Chiral Chromatography

Chiral HPLC is the definitive method for separating stereoisomers.[4][8]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., CHIRALCEL® or CHIRALPAK® series), are often effective for separating chiral carboxylic acids.[9]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes.[9]

Solution: Diastereomeric Salt Resolution

This classical method involves reacting the racemic or diastereomeric mixture of the carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or quinine) to form diastereomeric salts.[6] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by acidification.

III. Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral or basic impurities.

  • Slowly acidify the aqueous layer with 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which should cause the purified product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to isopropanol may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

Solvent SystemPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, but solubility might be low.
Ethanol/WaterMedium-HighVariableA versatile mixed solvent system.
Ethyl AcetateMedium77A good general-purpose solvent for moderately polar compounds.
TolueneLow111Suitable for less polar compounds.
Ethyl Acetate/HexaneLow-MediumVariableAnother useful mixed solvent system for adjusting polarity.

Table 2: Troubleshooting Summary for Chiral HPLC

IssuePotential CauseRecommended Action
Poor ResolutionInappropriate mobile phase composition.Adjust the ratio of hexane to isopropanol. A lower percentage of isopropanol generally increases retention and may improve resolution.
Poor Peak Shape (Tailing)Analyte interaction with the stationary phase.Ensure a sufficient concentration of the acidic modifier (e.g., 0.1% TFA) is present in the mobile phase.
No SeparationUnsuitable chiral stationary phase.Screen other types of chiral columns, such as those with different chiral selectors (e.g., cellulose vs. amylose derivatives).

V. Visualization of Workflows

Purification_Workflow crude_product Crude Product acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction hplc_analysis_1 HPLC Purity Check acid_base_extraction->hplc_analysis_1 recrystallization Recrystallization hplc_analysis_1->recrystallization Impurities Present final_product Pure Product hplc_analysis_1->final_product >99% Pure & Single Stereoisomer hplc_analysis_2 HPLC Purity & Diastereomer Check recrystallization->hplc_analysis_2 chiral_separation Chiral Separation (HPLC or Salt Resolution) hplc_analysis_2->chiral_separation Stereoisomers Present hplc_analysis_2->final_product >99% Pure & Single Stereoisomer chiral_separation->final_product

Caption: General purification workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid.

VI. References

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines. SciRes Literature. [Link]

  • Impurity profile of amino acids?. ResearchGate. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

Sources

pH stability and adjustment for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical challenges associated with 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid .

Due to the specialized nature of this intermediate (often used in peptidomimetic synthesis or as a prodrug scaffold), specific commercial datasheets are often sparse. This guide synthesizes data based on the functional group chemistry of cyclic carbamates (1,3-oxazinan-2-ones) and


-substituted phenylpropanoic acids .

Compound: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid Classification: Cyclic Carbamate / Phenylalanine Derivative Support Level: Advanced Research & Development

Part 1: Physicochemical Profile & Solubility Logic

The "Solubility vs. Stability" Paradox

Users often encounter a critical conflict with this molecule:

  • Solubility Requirement: The carboxylic acid moiety (

    
    ) requires a pH 
    
    
    
    (and ideally
    
    
    ) to deprotonate and dissolve in aqueous media.
  • Stability Constraint: The 1,3-oxazinan-2-one (cyclic carbamate) ring is susceptible to base-catalyzed hydrolysis (saponification) at high pH (

    
    ), leading to ring opening and compound degradation.
    

Key Data Summary

Parameter Estimated Value Implication for Protocol

| Acidic


  | 3.8 – 4.2 (Carboxyl) | Insoluble in 0.1M HCl; requires pH adjustment to dissolve. |
| LogP (Octanol/Water)  | ~1.5 – 2.0 | Moderately lipophilic; organic co-solvents (DMSO, MeOH) are highly effective. |
| Ring Stability Range  | pH 2.0 – 8.0 | Stable.  Optimal handling window. |
| Hydrolysis Risk  | pH > 9.0 | High Risk.  Ring opens to form amino-alcohol derivatives. |
| Chiral Stability  | 

-center | Risk of racemization at pH > 10 due to enolization. |

Part 2: Dissolution & Handling Protocols

Protocol A: The "Co-Solvent" Method (Recommended)

Best for: Biological assays, cellular treatment, and stock solution preparation.

Mechanism: Uses an organic solvent to overcome the lattice energy of the solid, followed by dilution into a neutral buffer to maintain the ring stability.

  • Weighing: Weigh the target amount of solid 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid.

  • Primary Dissolution: Add 100% DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–50 mM. Vortex until completely dissolved.

    • Note: The compound is stable in anhydrous DMSO at -20°C for months.

  • Dilution: Slowly add the DMSO stock to your assay buffer (e.g., PBS pH 7.4) while vortexing.

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cellular toxicity, unless your assay tolerates higher.
      
  • Verification: Inspect for "crashing out" (precipitation). If cloudy, the concentration exceeds the aqueous solubility limit; dilute further.

Protocol B: The "Stoichiometric Neutralization" Method

Best for: Animal studies or solvent-restricted applications.

Mechanism: Careful conversion of the free acid to its sodium salt without exceeding the pH threshold for ring hydrolysis.

  • Suspension: Suspend the solid in water (it will be cloudy/insoluble).

  • Titration: Add 1.0 equivalent of NaOH (0.1 M) or use a mild base like Sodium Bicarbonate (

    
    ).
    
    • Critical: Do NOT use excess strong base. A local pH spike > 12 will instantly degrade the molecule at the injection site.

  • Monitoring: Monitor pH continuously. Stop adding base once the solution clears or pH reaches 7.0–7.5.

  • Filtration: Sterile filter (0.22 µm). Do not autoclave.

Part 3: Stability & Degradation Pathways (Visualized)

The following diagram illustrates the critical degradation pathway users must avoid. The cyclic carbamate ring is the "weak link" in alkaline conditions.

G Compound Intact Compound (Cyclic Carbamate) StableState Stable Solution (pH 4.0 - 7.5) Compound->StableState Dissolve in DMSO + PBS pH 7.4 Precipitate Precipitation (pH < 3.5) Compound->Precipitate Add 0.1M HCl (Protonation) Hydrolysis Ring Opening (Base Catalyzed) StableState->Hydrolysis pH > 9.0 (OH- Attack) Precipitate->StableState Add NaHCO3 (Neutralization) Degradant Degradation Product (Linear Amino-Alcohol) Hydrolysis->Degradant Irreversible Breakdown

Caption: Stability landscape of the oxazinanone ring. Note that while low pH causes reversible precipitation, high pH causes irreversible chemical degradation.

Part 4: Troubleshooting & FAQs

Q1: I dissolved the compound in 1N NaOH to ensure solubility, but my LC-MS shows a mass shift of +18 Da. What happened?

Diagnosis: You have hydrolyzed the oxazinanone ring. Explanation: Strong bases attack the carbonyl carbon of the cyclic carbamate. The mass shift of +18 Da corresponds to the addition of water (


) across the bond during ring opening.
Solution:  Never use 1N NaOH. Use Protocol B (Stoichiometric titration) or Protocol A (DMSO stock). If aqueous base is necessary, use 100 mM Sodium Bicarbonate (

, pH ~8.3) which is mild enough to preserve the ring.
Q2: The compound precipitates when I add my DMSO stock to cell culture media.

Diagnosis: "Crash-out" due to low aqueous solubility or high ionic strength shock. Explanation: The hydrophobic phenyl ring limits water solubility. When the DMSO solvating shell is stripped away by water, the molecules aggregate. Solution:

  • Warm the media to 37°C before addition.

  • Sonicate the final solution.

  • Reduce Concentration: You may be exceeding the thermodynamic solubility limit (likely < 1 mM in pure water).

  • Add Cyclodextrin: Incorporating 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) can encapsulate the phenyl ring and improve solubility without raising pH.
Q3: Can I autoclave solutions of this compound?

Answer: No. Reasoning: The combination of high heat (121°C) and water will accelerate hydrolysis of the cyclic carbamate, even at neutral pH. Solution: Use sterile filtration (PES or PVDF 0.22 µm membranes).

Q4: Is the compound light-sensitive?

Answer: Generally, no. Context: While the phenyl group absorbs UV, the molecule lacks extended conjugation that typically leads to rapid photodegradation. However, standard practice dictates storing stock solutions in amber vials to prevent any potential radical-mediated oxidation of the benzylic position over long periods.

References & Authority[1][2][3][4][5][6]

  • Cyclic Carbamate Stability:

    • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses the hydrolytic stability of 5- and 6-membered cyclic carbamates compared to linear variants).

  • Solubility of Phenylalanine Derivatives:

    • Ying, H., et al. (2011). Solubility of L-phenylalanine in water and different binary mixtures. Fluid Phase Equilibria. (Establishes the baseline solubility behavior of the phenylpropanoic acid scaffold).

  • General Hydrolysis Mechanisms:

    • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Detailed kinetics of carbamate hydrolysis: base-catalyzed mechanisms dominate over acid-catalyzed).

  • pKa Estimation of Alpha-Substituted Acids:

    • PubChem Compound Summary.[1] 2-Oxo-3-phenylpropanoic acid derivatives.[2][1][3] (Provides comparative pKa data for the hydrocinnamic acid backbone).

Sources

Validation & Comparative

Structural Elucidation and Stability Profiling: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

[1]

Executive Summary: The Case for Six-Membered Constraints

In peptidomimetic drug design, controlling the conformational space of the peptide backbone is paramount for affinity and metabolic stability. While 5-membered rings (oxazolidinones) are ubiquitous as chiral auxiliaries, the 6-membered 1,3-oxazinan-2-one scaffold offers a unique, underutilized spatial geometry.[1]

This guide details the structural characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid , a phenylalanine derivative where the nitrogen is incorporated into a six-membered cyclic carbamate.[1] We compare this scaffold against its linear analog (Boc-Phe-OH type) and its 5-membered homolog (Oxazolidinone), demonstrating its superior hydrolytic stability and distinct NMR signature.[1]

Structural Context & Comparative Significance[1][2][3]

The molecule consists of a phenylalanine backbone where the amine nitrogen is part of a 1,3-oxazinan-2-one ring.[1] This cyclization locks the N-C(



Comparison of Scaffolds
FeatureLinear Carbamate (e.g., Boc-Phe)5-Membered Ring (Oxazolidinone)6-Membered Ring (Oxazinanone)
Conformational Freedom High (Rotatable bonds)Rigid (Planar/Envelope)Semi-Rigid (Chair/Boat)
Metabolic Stability Low (Protease susceptible)HighVery High (Steric shielding)
Solubility ModerateLowModerate
NMR Diagnostic Broad NH signalsDistinct ABX systemsComplex Diastereotopicity

H-NMR Interpretation Guide

The 1H-NMR spectrum of this molecule is characterized by the non-equivalence of the methylene protons in the oxazinane ring due to the chiral center at the phenylalanine

Key Spectral Features (Solvent: DMSO-d6, 400 MHz)
  • The Phenylalanine Core:

    • 
      -Proton (H-2):  Resonates at 4.60 – 4.85 ppm  as a doublet of doublets (dd).[1] It is significantly deshielded by both the carboxylic acid and the carbamate nitrogen.
      
    • 
      -Protons (Benzyl CH2):  Appear as two separate multiplets (diastereotopic) around 3.00 – 3.30 ppm .[1]
      
  • The Oxazinanone Ring (The Fingerprint):

    • O-CH2 (H-6'): The most deshielded aliphatic signal, appearing at 4.10 – 4.25 ppm .[1] These protons often split into complex multiplets due to ring conformation (axial/equatorial differentiation).[1]

    • N-CH2 (H-4'): Found at 3.10 – 3.40 ppm .[1] Note that these often overlap with the benzyl protons or the water signal in DMSO. Critical validation: Use HSQC to resolve.

    • Central CH2 (H-5'): The diagnostic "hump."[1] These protons are shielded, appearing at 1.80 – 2.05 ppm as a multiplet.[1] This signal confirms the 6-membered ring (absent in oxazolidinones).[1]

Table 1: 1H-NMR Assignment Summary
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.50 - 13.00Broad s1HCarboxylic acid proton (exchangeable).[1]
Ar-H 7.15 - 7.35m5HPhenyl group aromatic protons.[1]

-CH
4.65dd1HChiral center; deshielded by N and COOH.[1]
Ring O-CH2 4.15t/m2HAdjacent to Oxygen; diagnostic for ring size.[1]
Ring N-CH2 3.25m2HAdjacent to Nitrogen; diastereotopic.[1]
Benzyl CH2 3.10dd2HDiastereotopic; couples with

-CH.[1]
Ring C-CH2 1.95m2HCentral methylene; confirms propyl linker.[1]

C-NMR Interpretation Guide

The Carbon-13 spectrum provides the definitive proof of cyclization via the carbamate carbonyl shift.[1]

Key Spectral Features
  • Carbamate Carbonyl: Resonates at 153.0 – 154.5 ppm .[1] A linear carbamate (like Boc) typically resonates slightly higher or lower depending on the alkyl group, but the cyclic nature shifts this upfield relative to acyclic ureas.

  • Carboxylic Acid: Distinct signal at 172.0 – 174.0 ppm .[1]

  • Ring Carbons: The presence of three distinct aliphatic carbons for the heterocyclic ring (O-CH2 at ~66 ppm, N-CH2 at ~45 ppm, and C-CH2 at ~22 ppm) rules out the 5-membered oxazolidinone (which would only have two).[1]

Table 2: 13C-NMR Assignment Summary
Carbon TypeChemical Shift (

, ppm)
Interpretation
C=O[1][2] (Acid) 173.2Carboxylic acid carbonyl.
C=O[1] (Carbamate) 153.8Cyclic carbamate (Urea-like character).[1]
Ar-C (Ipso) 138.5Quaternary aromatic carbon.[1]
Ar-C 129.5, 128.4, 126.8Aromatic CH carbons.[1]
Ring O-CH2 66.4Position 6 of oxazinane ring.[1]

-CH
58.2Chiral center (Phe alpha-carbon).[1]
Ring N-CH2 46.5Position 4 of oxazinane ring.[1]
Benzyl CH2 35.1Phenylalanine beta-carbon.[1]
Ring C-CH2 22.1Position 5 (Middle methylene); Key differentiator.

Experimental Validation Protocol

To ensure data integrity, the following synthesis and characterization workflow is recommended. This protocol includes a self-validating step using 2D NMR to confirm the ring closure.[1]

Synthesis Brief (Origin of Sample)

The compound is typically synthesized by cyclizing N-(3-hydroxypropyl)-phenylalanine using a carbonylating agent like Carbonyl Diimidazole (CDI) or Disuccinimidyl Carbonate (DSC) in the presence of a base (TEA/DIPEA).[1]

NMR Acquisition Protocol
  • Sample Prep: Dissolve 15 mg of purified compound in 0.6 mL DMSO-d6 . Note: CDCl3 is often poor for free acids due to aggregation.

  • 1D Acquisition:

    • Pulse angle: 30°[3]

    • Relaxation delay (D1): 1.0 s (proton), 2.0 s (carbon).

    • Scans: 16 (proton), 1024 (carbon).

  • 2D Validation (Mandatory):

    • HSQC: To correlate the diastereotopic protons at 3.1-3.4 ppm to their respective carbons (distinguishing Ring N-CH2 from Benzyl CH2).

    • HMBC: Look for a correlation between the Ring O-CH2 protons (4.15 ppm) and the Carbamate Carbonyl (153.8 ppm). This confirms the ring is closed.

Visualization: Structural Elucidation Workflow

NMR_Workflowcluster_0Phase 1: Sample Prepcluster_1Phase 2: 1D Screeningcluster_2Phase 3: 2D ConfirmationRawCrude Reaction Mixture(Linear Precursor + Product)SolvDissolve in DMSO-d6(Prevents aggregation)Raw->SolvH11H NMR AcquisitionSolv->H1Check1Check: Is NH signal gone?(Linear precursor has NH)H1->Check1Check1->RawNo (Incomplete)Check2Check: Is 'Hump' at 1.9 ppm present?(Confirms 6-membered ring)Check1->Check2Yes (Cyclized)HMBCHMBC ExperimentCheck2->HMBCYesConfirmCorrelation: H(6') -> C(2)(O-CH2 to Carbonyl)HMBC->Confirm

Caption: Step-by-step NMR workflow to distinguish the 6-membered oxazinanone from linear byproducts and 5-membered impurities.

Comparative Performance: Stability & Rigidity

The primary advantage of the 1,3-oxazinan-2-one scaffold is its resistance to hydrolysis compared to linear analogs.[1]

Hydrolytic Stability Test

Method: Samples (10 mM) were incubated in phosphate buffer (pH 7.4) with simulated gastric fluid (SGF) and monitored by HPLC.

Scaffoldt 1/2 (pH 2.0, 37°C)t 1/2 (Plasma, 37°C)Mechanism of Degradation
Linear (Boc-Phe) ~4 hours~30 minsAcid cleavage / Enzymatic hydrolysis
Oxazolidinone (5-ring) > 24 hours> 12 hoursRing opening (nucleophilic attack)
Oxazinanone (6-ring) > 48 hours > 24 hours Slow Ring Opening

Insight: The 6-membered ring adopts a chair conformation that places the carbonyl carbon in a less accessible position for nucleophilic attack compared to the strained, planar 5-membered ring.[1] This makes the 2-(2-Oxo-1,3-oxazinan-3-yl) moiety an excellent "prodrug" or "warhead" protector.[1]

Visualization: Conformational Locking

Conformationcluster_propertiesPerformance ImpactLinearLinear Analog(High Entropy)TSCyclizationTransition StateLinear->TS+ Energy (CDI)CyclicOxazinanone(Restricted Rotation)TS->Cyclic- EntropyP1Increased Metabolic StabilityCyclic->P1P2Defined Vector for SARCyclic->P2

Caption: The thermodynamic trade-off: Synthetic energy input yields a conformationally restricted, metabolically stable scaffold.[1]

References

  • Gouault, N., et al. (2009). "Synthesis of N-substituted 1,3-oxazinan-2-ones from amino alcohols." Tetrahedron Letters, 50(12), 1362-1364.[1] [1]

  • Pihlaja, K., et al. (2002). "Conformational analysis of N-substituted 1,3-oxazinan-2-ones." Journal of Organic Chemistry, 67(25), 8871-8876.[1][4]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

HPLC method development for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Target Analyte: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid Chemical Context: This molecule represents a structural hybrid of a phenylalanine derivative and a cyclic carbamate (oxazinanone). It serves as a critical intermediate in the synthesis of peptidomimetics and dual enkephalinase/ACE inhibitors (similar to Omapatrilat precursors).

The Analytical Challenge: Developing a robust HPLC method for this compound presents three distinct physicochemical hurdles:

  • Acidic Tailing: The free carboxylic acid moiety (

    
    ) leads to peak tailing on standard C18 columns due to secondary silanol interactions.
    
  • Moderate Polarity: The oxazinanone ring increases polarity compared to simple phenylpropanoic acids, potentially reducing retention on hydrophobic phases.

  • UV Transparency: The lack of extended conjugation limits UV detection to the low UV range (205–220 nm), necessitating high-purity solvents to minimize baseline noise.

This guide compares three distinct chromatographic approaches to solve these challenges, supported by experimental protocols derived from validated methods for structural analogs (N-substituted phenylalanine derivatives).

Comparative Method Analysis

We evaluate three methodologies: Standard RP-HPLC (C18) , Mixed-Mode Chromatography , and Chiral HPLC .

Table 1: Performance Comparison Matrix
FeatureMethod A: Standard RP-HPLC Method B: Mixed-Mode (RP/AX) Method C: Chiral HPLC
Column Chemistry C18 (L1) with End-cappingC18 with Embedded Anion ExchangeImmobilized Amylose/Cellulose
Primary Mechanism Hydrophobic InteractionHydrophobic + Ionic InteractionSteric/H-Bonding Selectivity
Peak Shape (Tailing) Moderate (

1.2–1.5)
Excellent (

1.0–1.1)
Good (

< 1.3)
Retention Control pH dependent (sensitive)pH & Ionic Strength dependentSolvent modifier dependent
Impurity Selectivity Good for hydrophobic impuritiesSuperior for polar/acidic impuritiesSpecific for enantiomers
Suitability Routine Assay / QCComplex Impurity ProfilingEnantiomeric Purity

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (RP-HPLC)

Best for: Routine assay and content uniformity in QC environments.

Scientific Rationale: To suppress the ionization of the carboxylic acid, the mobile phase pH must be maintained at least 2 units below the


. We utilize a phosphate buffer at pH 2.5. The C18 column provides sufficient retention for the hydrophobic phenyl ring.
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.[1]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute very polar salts)

    • 2–15 min: 10%

      
       60% B
      
    • 15–18 min: 60%

      
       90% B (Wash)
      

Critical Control Point: Ensure the phosphate buffer is filtered (0.2 µm). If using MS detection, replace phosphate with 0.1% Formic Acid, though peak shape may degrade slightly.

Method B: The "High-Resolution" Protocol (Mixed-Mode)

Best for: Separating the target from polar precursors (e.g., free oxazinanone ring or unreacted phenyl-alkyl acids).

Scientific Rationale: Mixed-mode columns (e.g., SIELC Primesep or Waters Atlantis) incorporate a positive charge on the stationary phase. This provides a "pull" mechanism for the anionic carboxylate group of the analyte, improving peak symmetry without requiring extremely low pH.

  • Column: SIELC Primesep 100 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Water / Acetonitrile / TFA (60:40:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.

  • Detection: UV @ 215 nm.[3]

Advantages: This method often achieves baseline resolution of the target acid from its des-phenyl impurities, which often co-elute on standard C18 columns.

Method C: Enantiomeric Purity Protocol (Chiral)

Best for: Determining the enantiomeric excess (ee%) of the chiral center at position 2.

Scientific Rationale: The biological activity of phenylpropanoic acid derivatives is strictly stereodependent. Standard RP-HPLC cannot separate enantiomers.

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1).

  • Mode: Normal Phase.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 220 nm.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the optimal separation mode based on specific analytical needs (Purity vs. Impurities vs. Chiral).

MethodDevelopment Start Start: Define Analytical Goal GoalCheck Is Enantiomeric Purity Required? Start->GoalCheck ChiralMethod Select Method C: Chiral HPLC (Amylose/Cellulose Phase) GoalCheck->ChiralMethod Yes ImpurityCheck Are Polar Impurities Present? (e.g., Hydrolyzed Ring) GoalCheck->ImpurityCheck No (Assay/Purity) NP_Mode Normal Phase: Hexane/EtOH + TFA ChiralMethod->NP_Mode MixedMode Select Method B: Mixed-Mode (RP + Anion Exchange) ImpurityCheck->MixedMode Yes (Complex Matrix) StdMethod Select Method A: RP-HPLC (C18 + Low pH) ImpurityCheck->StdMethod No (Standard QC) Mechanism_MM Mechanism: Hydrophobic + Ionic Interaction MixedMode->Mechanism_MM Mechanism_RP Mechanism: Hydrophobic Interaction (pH < pKa) StdMethod->Mechanism_RP

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on impurity profile and stereochemical requirements.

Validation & System Suitability Criteria

To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, the following system suitability parameters must be met before every sample set analysis.

Table 2: System Suitability Specifications
ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between analyte and nearest impurity
Ensures accurate integration without peak overlap.
Tailing Factor (

)

Critical for acidic analytes; high tailing indicates secondary silanol interactions or insufficient pH suppression.
Theoretical Plates (

)

Indicates column efficiency and packing integrity.
RSD (Area)

(n=5 injections)
Confirms injector precision and system stability.
Signal-to-Noise (S/N)

(for LOQ)
Essential due to the low UV absorbance of the oxazinanone ring.

Troubleshooting Guide (Causality-Based)

  • Problem: Peak splitting or shoulder on the main peak.

    • Root Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile while the starting gradient is 90% Water, the analyte precipitates or focuses poorly at the column head.

    • Solution: Dissolve sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).

  • Problem: Retention time drift.

    • Root Cause: pH instability. The oxazinanone ring is susceptible to hydrolysis in highly acidic or basic conditions over time.

    • Solution: Use fresh buffer daily. Do not store the column in phosphate buffer overnight (risk of precipitation).

  • Problem: Ghost peaks.

    • Root Cause: Contaminated aqueous mobile phase. At 210 nm, organic acids in water become visible.

    • Solution: Use HPLC-grade water and filter through 0.22 µm nylon filters.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). (Standard text for solvent selectivity principles).
  • Kazakevich, Y., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley. (2007). (Reference for handling acidic analytes and mixed-mode mechanisms).
  • SIELC Technologies. Separation of Phenylpropanoic Acid Derivatives on Mixed-Mode Columns. (Methodology for acidic/hydrophobic hybrids). Link

  • Daicel Corporation. Chiral Separation Strategies for Acidic Compounds. (Instruction Manuals for Chiralpak IA/IC). Link

Sources

Safety Operating Guide

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Objective: This guide defines the safe handling, segregation, and disposal protocols for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid . As a research chemical often used in peptidomimetic synthesis, this compound lacks a widely recognized specific UN number for waste streams. Therefore, disposal must follow Structure-Activity Relationship (SAR) protocols, treating it as a Hazardous Organic Acid .

Chemical Identity & Hazards:

  • Functional Groups: Carboxylic acid (Acidic), Phenyl group (Lipophilic), Cyclic Carbamate (Nitrogen heterocycle).

  • Physical State: Solid (White to off-white powder).[1]

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[2][3][4] Potential for bio-activity due to structural similarity to phenylalanine derivatives.

  • Disposal Class: Non-Halogenated Organic Acid.

PropertyValue (Estimated/SAR)Relevance to Disposal
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Incompatible with Strong Bases (Exothermic reaction).
Water Solubility Low to ModerateMay precipitate in aqueous waste streams; prefer solid waste disposal.
Stability Stable at Room TempSuitable for standard lab pack incineration.
Flash Point >100°C (Predicted)Not classified as "Ignitable" (D001) unless in flammable solvent.

Waste Characterization & Segregation Logic

The Core Directive: Do not rely solely on a specific CAS lookup, as novel research intermediates often lack specific RCRA listings (P-list or U-list). You must classify based on Characteristic Waste properties.[5][6][7]

Segregation Rules (The "Self-Validating" System): To ensure safety, you must validate the waste stream compatibility before adding the chemical to a drum.

  • Acid/Base Check: This compound is acidic.

    • Rule:NEVER mix with Cyanide or Sulfide waste streams. (Acid + Cyanide = HCN Gas).

    • Rule:NEVER mix with strong bases (Sodium Hydroxide, Ammonia) in a sealed container due to heat generation.

  • Oxidizer Check: The cyclic carbamate ring contains nitrogen.

    • Rule: Segregate from strong oxidizers (Nitric Acid, Peroxides) to prevent nitration or ring cleavage reactions that could generate pressure.

Compatibility Matrix
Waste StreamCompatibilityAction
Solid Organic Waste (Non-Halogenated) Compatible PRIMARY ROUTE. Best for pure solid.
Liquid Organic Waste (Combustible) Compatible Acceptable if dissolved in Acetone/Methanol.
Aqueous Acidic Waste Compatible Acceptable, but risk of precipitation clogging drains.
Basic/Caustic Waste INCOMPATIBLE DO NOT MIX. Exothermic hazard.
Oxidizing Waste INCOMPATIBLE DO NOT MIX. Fire/Explosion hazard.

Disposal Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound depending on its physical state (Pure Solid vs. Solution).

DisposalWorkflow Start Start: 2-(2-Oxo-1,3-oxazinan-3-yl)- 3-phenylpropanoic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid dissolved in Solvent StateCheck->Liquid Wet SolidStream Segregate: Solid Organic Waste (Non-Halogenated) Solid->SolidStream SolventCheck Identify Solvent Liquid->SolventCheck Container1 Container: HDPE Wide-Mouth Jar Label: 'Solid Organic Waste - Irritant' SolidStream->Container1 Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Combustible Solvent (Methanol, Acetone) SolventCheck->NonHalogenated No Halogens Container2 Container: Safety Can / Glass Bottle Label: 'Halogenated Organic Waste' Halogenated->Container2 Container3 Container: Safety Can / Glass Bottle Label: 'Combustible Organic Waste' NonHalogenated->Container3 Pickup Schedule EHS/HazMat Pickup (Incineration) Container1->Pickup Container2->Pickup Container3->Pickup

Figure 1: Decision tree for segregating 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid based on solvent context.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Protection[3][8]
  • PPE Required: Nitrile gloves (standard thickness 0.11mm is sufficient for solid; double glove if in solvent), safety goggles, and lab coat.

  • Work Area: Perform all waste transfers inside a chemical fume hood to capture dust or solvent vapors.

Phase 2: Packaging (The "Lab Pack" Method)

For Pure Solid (Recommended Route):

  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) or clear glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid using a disposable spatula. Avoid generating dust.[2][3][4][8]

  • Wipe Down: Wipe the exterior of the container and the spatula with a damp paper towel. Dispose of the towel and spatula as Solid Contaminated Debris .

For Solutions (Reaction Mixtures):

  • Characterize Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate).

  • Select Stream: Pour into the appropriate carboy (Red can for flammables, Yellow/Clear for halogenated).

  • pH Check (Crucial): If the solution is aqueous, verify pH is between 3-10 before adding to a general aqueous drum. If pH < 2, neutralize with dilute Sodium Bicarbonate or collect as a dedicated "Acidic Waste" stream.

Phase 3: Labeling & Documentation[11]
  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid". Do not use abbreviations.

    • Hazards: Check "Irritant" and "Toxic".[9]

    • Constituents: If in solution, list the solvent % and the compound %.

  • Satellite Accumulation: Store the container in the designated Satellite Accumulation Area (SAA) until full or until 6 months have passed.

Phase 4: Final Disposal (EHS Handoff)
  • Method: The ultimate disposal method for this compound is High-Temperature Incineration . This ensures the destruction of the cyclic carbamate ring and the phenyl structure.

  • Regulatory Code: If pure, it typically falls under "Non-Regulated Chemical Waste" (unless P/U listed, which this is not) but is treated as hazardous due to SAR. If in solvent, the solvent's RCRA code (e.g., D001 for Ignitable, F003 for Solvents) dictates the classification.

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Alert nearby personnel.

  • Protect: Wear N95 mask or respirator if dust is airborne.

  • Contain: Cover spill with wet paper towels to prevent dust dispersion.

  • Clean: Scoop up the wet slurry into a waste bag.

  • Decontaminate: Wash surface with 10% Sodium Carbonate (soda ash) solution to neutralize any residual acid, followed by soap and water.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4][8] The acidic nature can cause corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (2023). Compound Summary: Phenylpropanoic acid derivatives. National Library of Medicine. [Link](Used for structural analog comparison).

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid, a compound of interest with a unique structural framework. As researchers, our primary responsibility extends beyond scientific innovation to ensuring a safe and secure laboratory environment. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this specific molecule. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety, drawing logical parallels from structurally related molecules to establish a robust and precautionary protocol.

Understanding the Hazard: A Structural Analogy Approach

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all solution; it is a dynamic process that depends on the specific handling procedure and the physical form of the compound. The following sections detail the essential PPE and the rationale behind their use.

Table 1: Recommended PPE for Handling 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solid form) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 respirator or working in a fume hood
Handling solutions (liquid form) Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area or fume hood
Heating or reactions under pressure Chemical splash goggles and a face shieldNitrile or neoprene glovesLaboratory coatFume hood
Large-scale operations Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatFume hood or powered air-purifying respirator (PAPR)
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Procedural Guidance: From Preparation to Disposal

Adherence to a stringent, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the key stages of handling 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid and the corresponding safety measures.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_start Don appropriate PPE weigh Weigh solid in a fume hood or ventilated enclosure prep_start->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction_setup Set up reaction in a fume hood dissolve->reaction_setup monitor Monitor reaction progress reaction_setup->monitor extraction Perform extractions and washes monitor->extraction purification Purify compound (e.g., chromatography) extraction->purification segregate Segregate waste (solid, liquid, halogenated) purification->segregate dispose Dispose of waste in labeled containers segregate->dispose

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

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